molecular formula C13H17F3N2 B6329014 2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1240572-76-2

2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No.: B6329014
CAS No.: 1240572-76-2
M. Wt: 258.28 g/mol
InChI Key: BXZRVCWDFGFMEH-UHFFFAOYSA-N
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Description

2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a trifluoromethyl group, which is often incorporated into molecules to enhance their pharmacokinetic properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with appropriate alkylating agents. One common method includes the use of 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one as the alkylating agent . The reaction is usually carried out under basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-[3-(trifluoromethyl)phenyl]piperazine: A precursor in the synthesis of 2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine.

    2-Methylpiperazine: A simpler piperazine derivative without the trifluoromethyl group.

    1-{[2-(trifluoromethyl)phenyl]methyl}piperazine: A similar compound lacking the methyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of both the methyl and trifluoromethyl groups. These groups enhance its pharmacokinetic properties and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-10-8-17-6-7-18(10)9-11-4-2-3-5-12(11)13(14,15)16/h2-5,10,17H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZRVCWDFGFMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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